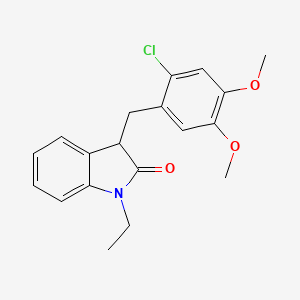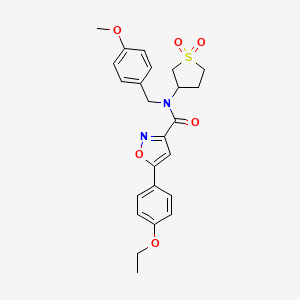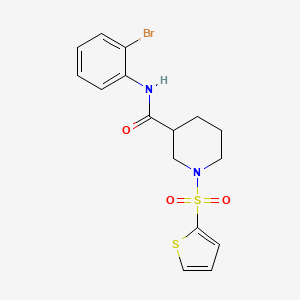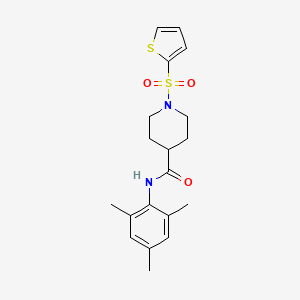![molecular formula C19H24N2O2S B14985342 3-ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14985342.png)
3-ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with ethoxy, pyrrolidinyl, and thiophenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. The general approach includes:
Formation of the Benzamide Core: This can be achieved by reacting an appropriate benzoyl chloride with an amine.
Introduction of the Ethoxy Group: Ethoxylation can be performed using ethyl iodide in the presence of a base.
Attachment of the Pyrrolidinyl and Thiophenyl Groups: These groups can be introduced through nucleophilic substitution reactions, often using pyrrolidine and thiophene derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
3-Ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets, such as enzymes or receptors.
Mécanisme D'action
The mechanism of action of 3-ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It may act as an agonist or antagonist at certain receptors, modulating their activity.
Pathways: The compound can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
N-[2-(Pyrrolidin-1-yl)ethyl]benzamide: Lacks the ethoxy and thiophenyl groups.
3-Ethoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzamide: Lacks the thiophenyl group.
3-Ethoxy-N-[2-(thiophen-2-yl)ethyl]benzamide: Lacks the pyrrolidinyl group.
Uniqueness: 3-Ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the ethoxy, pyrrolidinyl, and thiophenyl groups allows for diverse interactions with molecular targets, making it a versatile compound in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H24N2O2S |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
3-ethoxy-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C19H24N2O2S/c1-2-23-16-8-5-7-15(13-16)19(22)20-14-17(18-9-6-12-24-18)21-10-3-4-11-21/h5-9,12-13,17H,2-4,10-11,14H2,1H3,(H,20,22) |
Clé InChI |
NXMKPXJEYNPHSY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=CS2)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14985261.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B14985268.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14985284.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14985296.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B14985308.png)
![N-(3-acetylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14985311.png)
![2-(4-Chloro-3-methylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B14985314.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide](/img/structure/B14985321.png)
![5-(4-ethoxyphenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B14985328.png)
![4-tert-butyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14985334.png)

